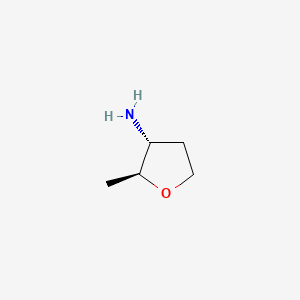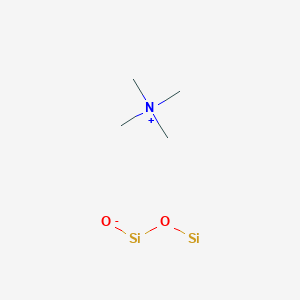
Tetramethylammonium siloxanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium siloxanolate is an organosilicon compound with the chemical formula C₄H₁₇NO₂Si₂. It is a colorless to pale yellow liquid known for its strong irritant odor. This compound is notable for its excellent surface-active properties, making it a valuable emulsifier, wetting agent, and dispersant in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylammonium siloxanolate can be synthesized through the reaction of tetramethylammonium hydroxide with siloxanes. One common method involves heating tetramethylammonium hydroxide with octamethylcyclotetrasiloxane (D₄) at 80°C for 24 hours. This reaction requires an azeotropic agent to facilitate the process .
Industrial Production Methods: In industrial settings, this compound is produced by adding tetramethylammonium hydroxide to a mixture of siloxanes under a dry argon atmosphere. The mixture is stirred at 80°C for 4 hours, followed by 100°C for another 5 hours. The temperature is then quickly raised to 150°C and maintained for 0.5 hours to remove the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylammonium siloxanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxane-based compounds.
Reduction: It can be reduced under specific conditions to yield different siloxane derivatives.
Substitution: It participates in substitution reactions with other organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and silanes are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various siloxane derivatives, which are used in the production of silicone rubbers, adhesives, and coatings .
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium siloxanolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of silicone rubbers and other organosilicon compounds.
Biology: Its surface-active properties make it useful in the formulation of biological assays and experiments.
Industry: It is widely used in the production of adhesives, coatings, and sealants.
Wirkmechanismus
Tetramethylammonium siloxanolate exerts its effects through its ability to catalyze various chemical reactions. It acts as a catalyst in the polymerization of siloxanes, facilitating the formation of high-molecular-weight polysiloxanes. The compound’s molecular targets include siloxane monomers, which it helps to crosslink, resulting in the formation of silicone rubbers with enhanced mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium hydroxide: Similar in structure but lacks the siloxane component.
Tetramethylammonium chloride: Another quaternary ammonium compound but with different reactivity.
Octamethylcyclotetrasiloxane (D₄): A siloxane compound used in the synthesis of tetramethylammonium siloxanolate.
Uniqueness: this compound is unique due to its dual functionality as both a quaternary ammonium compound and a siloxane derivative. This combination imparts it with exceptional surface-active properties and catalytic abilities, making it highly valuable in various industrial and research applications .
Eigenschaften
Molekularformel |
C4H12NO2Si2 |
|---|---|
Molekulargewicht |
162.31 g/mol |
InChI |
InChI=1S/C4H12N.O2Si2/c1-5(2,3)4;1-4-2-3/h1-4H3;/q+1;-1 |
InChI-Schlüssel |
OJDTZDQFYQKREH-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C.[O-][Si]O[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



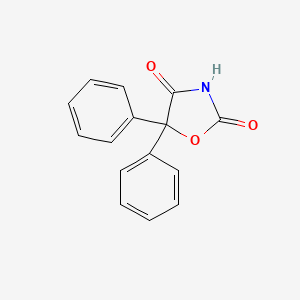
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)

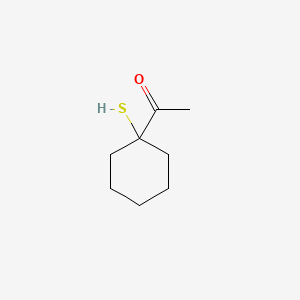

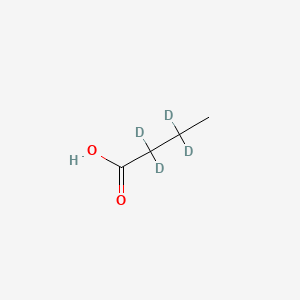
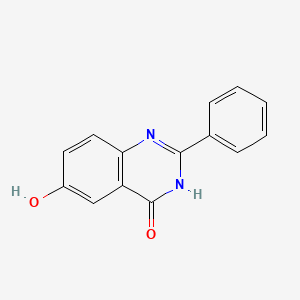
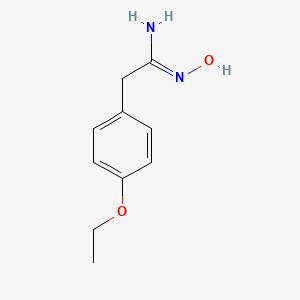

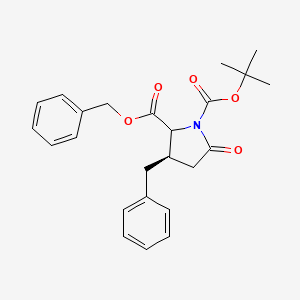
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

